REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]([CH:10]2[O:16][CH:11]2[C:12](=[N:14]O)[CH3:13])[C:4]([CH3:9])([CH3:8])[CH2:5][CH2:6][CH:7]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1.O>C1C=CC=CC=1>[CH3:13][C:12]1[CH:11]=[C:10]([CH:3]2[C:4]([CH3:8])([CH3:9])[CH2:5][CH2:6][CH:7]=[C:2]2[CH3:1])[O:16][N:14]=1
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Name
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4-[2,6,6-trimethyl-cyclohex-2-en-1-yl]-3,4-epoxy-2-butanone-oxime
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Quantity
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54 g
|
Type
|
reactant
|
Smiles
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CC=1C(C(CCC1)(C)C)C1C(C(C)=NO)O1
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
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Type
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solvent
|
Smiles
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C1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
was removed as it
|
Type
|
CUSTOM
|
Details
|
formed by azeotropic distillation
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Name
|
|
Type
|
|
Smiles
|
CC1=NOC(=C1)C1C(=CCCC1(C)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |